2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione
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Overview
Description
2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione is a complex organic compound with a unique structure. This compound is characterized by its tricyclic framework, which includes an oxooxolan ring and an azatricyclohexadecane core. The presence of multiple functional groups, such as ketones and ethers, makes it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Neotuberostemonone is an alkaloid that can be isolated from the roots of Stemona mairei . It primarily targets lung fibroblasts and macrophages .
Mode of Action
Neotuberostemonone interacts with its targets by regulating Hypoxia-inducible factor 1-alpha (HIF-1α) signaling . This interaction inhibits the differentiation of lung fibroblasts into myofibroblasts and suppresses the recruitment and activation of macrophages .
Biochemical Pathways
The compound affects the HIF-1α signaling pathway, which plays a crucial role in cellular responses to hypoxia. By regulating this pathway, Neotuberostemonone can control the differentiation of fibroblasts and the activity of macrophages .
Pharmacokinetics
It is known to be soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.
Result of Action
Neotuberostemonone has been shown to ameliorate pulmonary fibrosis by suppressing Transforming growth factor-beta (TGF-β) and Stromal cell-derived factor 1 (SDF-1) secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . It also inhibits osteoclastogenesis via blockade of the NF-κB pathway .
Action Environment
The action of Neotuberostemonone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in different solvents suggests that its action can be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
Neotuberostemonone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit osteoclastogenesis by blocking the NF-κB pathway . Additionally, Neotuberostemonone interacts with macrophages and fibroblasts, suppressing the secretion of TGF-β and SDF-1 via the PI3K-dependent AKT and ERK pathways . These interactions highlight the compound’s potential in modulating inflammatory responses and cellular signaling pathways.
Cellular Effects
Neotuberostemonone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the differentiation of lung fibroblasts into myofibroblasts by regulating HIF-1α signaling . This regulation impacts cellular metabolism and gene expression, demonstrating the compound’s potential in treating fibrotic diseases. Furthermore, Neotuberostemonone’s effects on macrophages and fibroblasts suggest its role in modulating immune responses and cellular communication.
Molecular Mechanism
At the molecular level, Neotuberostemonone exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the NF-κB pathway, which is crucial for the regulation of immune responses and inflammation . Additionally, Neotuberostemonone’s interaction with the PI3K-dependent AKT and ERK pathways further elucidates its role in cellular signaling and gene expression . These molecular mechanisms underscore the compound’s potential as a therapeutic agent in inflammatory and fibrotic conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neotuberostemonone have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. While specific data on Neotuberostemonone’s temporal effects are limited, general guidelines suggest that stock solutions should be stored aliquoted in tightly sealed vials and used within one month to maintain stability . Avoiding repeated freeze-thaw cycles is also recommended to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of Neotuberostemonone vary with different dosages in animal models. Studies have shown that the compound can ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secretion at specific dosages High doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications
Metabolic Pathways
Neotuberostemonone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of the NF-κB pathway and its regulation of HIF-1α signaling suggest its role in modulating metabolic flux and metabolite levels . These interactions highlight the compound’s potential in influencing metabolic processes and cellular energy balance.
Transport and Distribution
Within cells and tissues, Neotuberostemonone is transported and distributed through interactions with transporters and binding proteins. While specific data on Neotuberostemonone’s transport mechanisms are limited, general principles suggest that the compound’s distribution is influenced by its chemical properties and interactions with cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
Neotuberostemonone’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its efficacy in cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione involves multiple steps, including cyclization and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove oxygen atoms from the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-8-hydroxy-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatetracyclo[9.4.1.01,8.03,7]hexadecane-5,16-dione: This compound shares a similar tricyclic structure but differs in the presence of an additional hydroxyl group.
4-hydroxy-2-quinolones: These compounds have a similar heterocyclic framework and exhibit comparable biological activities.
Uniqueness
The uniqueness of 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQGOWAOLJKTQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Are there other alkaloids similar to neotuberostemonone found in Stemona mairei?
A2: Yes, the research on Stemona mairei led to the isolation of several other alkaloids, including neotuberostemoninol, bisdehydroneotuberostemonine, and epoxytuberostemonone. [] The structural similarities between these compounds suggest a potential for shared biosynthetic pathways and possibly related bioactivities.
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